4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-piperidin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-18-12-5-3-2-4-11(12)14-17-16-13(19-14)10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWMQIHGXTYBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2-methoxybenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable reagent like phosphorus oxychloride to form the oxadiazole ring.
Attachment of the Piperidine Ring: The oxadiazole intermediate is then reacted with piperidine under appropriate conditions to form the final compound. This step may involve the use of coupling agents or catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine can be synthesized through a multi-step process involving the formation of hydrazones and subsequent cyclization to oxadiazoles. The synthesis typically starts with 2-methoxybenzohydrazide, which undergoes condensation with appropriate aldehydes or ketones to form the desired oxadiazole structure.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit notable antimicrobial activities. For instance, compounds bearing similar oxadiazole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that synthesized compounds demonstrated significant antibacterial activity against various strains, suggesting their potential as new antimicrobial agents .
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole derivatives. The compound has been tested on cancer cell lines such as HCT-8 and HT-29, showing promising results in inhibiting cell proliferation and inducing apoptosis. These findings suggest that this compound could serve as a lead compound for developing novel anticancer therapies .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have also been investigated. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial activity of various oxadiazole derivatives, including those related to this compound, it was found that certain compounds exhibited Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics. The research involved testing these compounds against clinical isolates of bacteria and fungi .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| Compound C | 10 | Candida albicans |
Case Study 2: Anticancer Efficacy
Another significant study focused on the anticancer efficacy of oxadiazole derivatives on human colorectal cancer cell lines. The results showed that treatment with these compounds led to a dose-dependent decrease in cell viability and increased apoptosis markers .
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 40 | 30 |
Mechanism of Action
The mechanism of action of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring can form hydrogen bonds or π-π interactions with target proteins, while the piperidine ring can enhance binding affinity.
Material Properties: In material science, the electronic properties of the oxadiazole ring can contribute to the compound’s ability to conduct electricity or emit light.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The primary structural variations among analogs of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine involve substitutions on the phenyl ring of the oxadiazole moiety or modifications to the piperidine ring. Key examples include:
Key Observations :
- Substituent Position : The 2-methoxyphenyl group in the target compound may favor interactions with hydrophobic pockets in enzymes (e.g., thioredoxin reductase) compared to para-substituted analogs .
- Halogen vs. Methoxy : Fluorine (electron-withdrawing) in 2-fluorophenyl analogs improves metabolic stability, while methoxy (electron-donating) may enhance π-π stacking .
Target Compound Hypotheses :
- The 2-methoxyphenyl group may confer antifungal or anticancer activity via redox modulation or protein binding, as seen in LMM5 and quinoline-oxadiazole hybrids .
- Piperidine’s basicity could enhance blood-brain barrier penetration, making CNS-targeted applications plausible .
Biological Activity
The compound 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine represents a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article delves into the synthesis, biological activity, and pharmacological potential of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Hydrazone : Starting from 2-methoxybenzohydrazide, a hydrazone intermediate is formed.
- Cyclization : The hydrazone undergoes cyclization to yield the oxadiazole derivative.
- Final Product Formation : Treatment with hydrazine hydrate leads to the formation of the desired piperidine derivative.
This multi-step synthesis has been documented in various studies, emphasizing the structural confirmation through techniques such as IR, NMR, and mass spectrometry .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Pseudomonas aeruginosa | 0.75 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various strains of Candida species. The results from agar diffusion assays indicated that:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 125 |
| Candida tropicalis | 100 |
The antifungal efficacy was further confirmed through broth microdilution assays .
The biological activity of this compound is hypothesized to involve the inhibition of key metabolic pathways in microbial cells. Specifically, it has been observed to interfere with cell wall synthesis and disrupt membrane integrity, leading to cell death .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Research : In vitro studies have shown that derivatives containing the oxadiazole moiety can induce apoptosis in cancer cell lines such as HCT-8 and HT-29 through modulation of drug metabolism gene expression .
- Enzyme Inhibition : The compound has also been evaluated for its enzyme inhibitory activities against acetylcholinesterase (AChE) and urease, indicating its potential role in treating neurodegenerative diseases and gastrointestinal disorders .
Q & A
Q. What are the key synthetic pathways for 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine?
The synthesis typically involves multi-step protocols:
Carboxylic Acid Conversion : React 2-methoxyphenyl carboxylic acid with hydrazine (N₂H₄) in methanol under reflux to form hydrazide intermediates .
Oxadiazole Formation : Treat the hydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux to generate the 1,3,4-oxadiazole ring .
Electrophilic Coupling : React the oxadiazole nucleophile with a piperidine-derived electrophile (e.g., 4-bromomethylbenzenesulfonyl piperidine) in dimethylformamide (DMF) using lithium hydride (LiH) as a base .
Q. Critical Parameters :
Q. How is the structural integrity of the compound validated post-synthesis?
A combination of spectral techniques is used:
- IR Spectroscopy : Confirm N–H (3200–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- ¹H-NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm) and piperidine protons (δ 1.5–2.5 ppm) .
- EI-MS : Molecular ion peaks (e.g., m/z 268.27 for C₁₅H₁₂N₂O₃) verify molecular weight .
Q. Validation Workflow :
Monitor reaction progress via thin-layer chromatography (TLC) .
Cross-reference spectral data with computational predictions (e.g., PubChem) .
Q. What are the primary biological applications under investigation?
The compound is screened for antibacterial activity using:
- Gram-positive/negative strains : Staphylococcus aureus, Escherichia coli.
- Method : Broth dilution assay (MIC values) .
Q. Preliminary Findings :
- Moderate activity (MIC: 16–32 µg/mL) against S. aureus due to sulfonamide and oxadiazole pharmacophores .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
ICReDD Framework integrates:
Quantum Chemical Calculations : Predict reaction pathways and transition states .
Machine Learning : Analyze historical data (e.g., reflux time vs. yield) to recommend optimal conditions (e.g., 5-hour reflux for 85% yield) .
Q. Case Study :
Q. How to resolve discrepancies in spectral data during structural elucidation?
Scenario : Inconsistent ¹H-NMR splitting patterns for piperidine protons. Approach :
Variable Temperature NMR : Assess conformational flexibility (e.g., chair vs. boat forms) .
2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
Q. Example :
- Aromatic protons (δ 7.2–7.8 ppm) in oxadiazole may split due to restricted rotation; NOESY confirms spatial proximity to methoxy groups .
Q. What strategies mitigate toxicity risks during handling?
Safety Protocols :
Q. How to design analogs with enhanced bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
